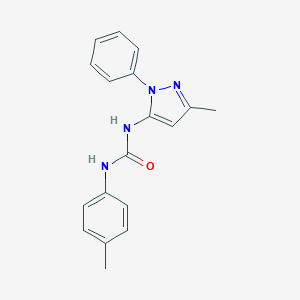![molecular formula C22H18N2O B292963 2-Ethoxy-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292963.png)
2-Ethoxy-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile is a chemical compound that has shown potential in various scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action.
作用机制
The mechanism of action of 2-Ethoxy-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile is not fully understood. However, it is believed that the compound works by inhibiting the activity of specific enzymes and proteins in the body. This inhibition leads to the suppression of various cellular processes that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects
2-Ethoxy-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. Additionally, the compound has been found to exhibit anti-inflammatory and antiviral activities.
实验室实验的优点和局限性
One of the significant advantages of using 2-Ethoxy-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile in lab experiments is its potent anticancer activity. The compound has been found to be effective against various cancer cell lines. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes.
However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it challenging to administer the compound to cells in vitro. Additionally, the compound has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.
未来方向
There are several future directions for the research on 2-Ethoxy-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. One of the most significant directions is the development of new drugs based on this compound. Researchers are exploring the potential of this compound as a lead compound for the development of new anticancer drugs.
Another future direction is the study of the compound's mechanism of action. More research is needed to fully understand how the compound works and its potential targets in the body.
Additionally, researchers are exploring the potential of this compound in combination with other anticancer drugs. The combination of drugs can lead to increased efficacy and reduced toxicity.
Conclusion
In conclusion, 2-Ethoxy-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile is a chemical compound that has shown potential in various scientific research applications. The compound is synthesized using a specific method and has a unique mechanism of action. It exhibits potent anticancer, anti-inflammatory, and antiviral activities. However, more research is needed to fully understand the compound's potential toxicity and side effects. Future research directions include the development of new drugs based on this compound, the study of its mechanism of action, and the exploration of its potential in combination with other anticancer drugs.
合成方法
The synthesis of 2-Ethoxy-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile involves the reaction of 2-ethoxybenzaldehyde, nitromethane, and cyclohexanone in the presence of ammonium acetate and acetic acid. This reaction leads to the formation of 2-Ethoxy-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile as the final product.
科学研究应用
2-Ethoxy-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has shown potential in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers have been exploring the potential of this compound as a lead compound for the development of new drugs. It has been found to exhibit excellent anti-inflammatory, antitumor, and antiviral activities.
属性
分子式 |
C22H18N2O |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
2-ethoxy-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H18N2O/c1-2-25-22-19(14-23)20(16-9-4-3-5-10-16)18-13-12-15-8-6-7-11-17(15)21(18)24-22/h3-11H,2,12-13H2,1H3 |
InChI 键 |
GCKDJXVBWKKMRG-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(CCC3=CC=CC=C32)C(=C1C#N)C4=CC=CC=C4 |
规范 SMILES |
CCOC1=C(C(=C2CCC3=CC=CC=C3C2=N1)C4=CC=CC=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone](/img/structure/B292880.png)
![11-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-13-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292882.png)
![5-(3-Chlorophenyl)-11,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292883.png)
![1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B292884.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-11-(4-chlorophenyl)-13-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B292886.png)
![N-(4-iminopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N'-phenylurea](/img/structure/B292887.png)
![5-[(E)-(3-methoxyphenyl)methylideneamino]-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-imine](/img/structure/B292888.png)
![N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide](/img/structure/B292889.png)
![N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide](/img/structure/B292892.png)
![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetone](/img/structure/B292894.png)
![4-[4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B292895.png)

![(5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone](/img/structure/B292901.png)
![4-(4-methoxyphenyl)-3-methyl-6-(2-oxopropoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292903.png)